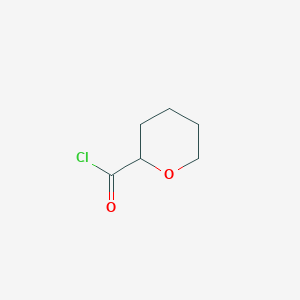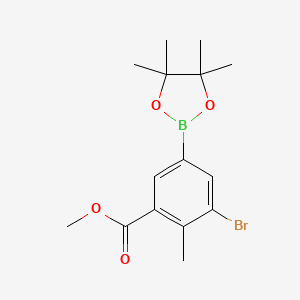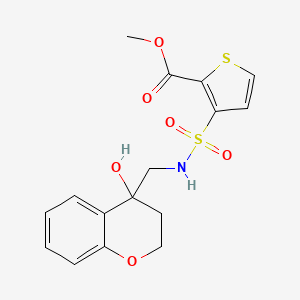
1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide” is a compound with the molecular formula C15H12N4O2 . The compound is part of the triazole family, which is known for its versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds is often achieved through a Cu/Pd transmetalation relay catalysis, enabling a three-component click reaction of azide, alkyne, and aryl halide . This results in the formation of 1,4,5-trisubstituted 1,2,3-triazoles .Molecular Structure Analysis
The compound’s molecular structure can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of similar compounds shows singlet peaks at various chemical shifts, corresponding to different types of protons in the molecule . The 13C NMR spectrum provides information about the different types of carbon atoms present .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and ability to participate in various chemical reactions. For example, they can undergo a Diels–Alder reaction with benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of new compounds .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties can be inferred from its IR, 1H NMR, and 13C NMR spectra . For example, the IR spectrum shows absorption bands corresponding to different functional groups, such as C–H, C=O, and C–O .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research has demonstrated that triazole derivatives, such as the ones related to "1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide", exhibit potent antimicrobial properties. For instance, studies have shown the synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities, highlighting the potential use of these compounds in developing new antimicrobial agents. The antimicrobial activity study revealed that all the compounds screened showed good or moderate activity, suggesting their potential utility in combating microbial infections (Bayrak et al., 2009).
Synthesis and Characterization
The synthesis and structural elucidation of triazole derivatives, including those similar to "this compound", are crucial for understanding their potential applications. For example, the synthesis of some new thioether derivatives of 1,2,4-triazoline-3-thiones and their antimicrobial activities have been reported, showcasing the versatility of triazole compounds in chemical synthesis and their potential for antimicrobial use (Gülerman et al., 2001).
Molecular Docking and In Vitro Screening
Molecular docking and in vitro screening of triazole derivatives have been conducted to evaluate their potential as antimicrobial and antioxidant agents. This highlights the compound's relevance in drug discovery and development processes, particularly in identifying new therapeutic agents with antimicrobial and antioxidant properties (Flefel et al., 2018).
Luminescence and Sensing Applications
Triazole derivatives have also been explored for their luminescent properties and potential applications in sensing. The synthesis of new Zn complexes based on 1,2,4-triazoles and their luminescence studies indicate the possibility of using such compounds in the development of new luminescent materials, which could have applications in sensors and other optical devices (Gusev et al., 2011).
Corrosion Inhibition
Triazole derivatives, including those structurally related to "this compound", have been investigated for their corrosion inhibition properties. These studies are significant for industrial applications, particularly in protecting metals from corrosion, thereby extending their lifespan in corrosive environments (Ma et al., 2017).
Wirkmechanismus
While the specific mechanism of action for “1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazole-4-carbohydrazide” is not mentioned in the retrieved papers, triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . They are considered promising targets for the development of disease-modifying therapies .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-5-pyridin-4-yltriazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-18-15(22)13-14(12-6-8-17-9-7-12)21(20-19-13)10-11-4-2-1-3-5-11/h1-9H,10,16H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRBCXJGIGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NN)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-7-(4-ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2829043.png)


![8-hexyl-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2829048.png)
![Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2829049.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2829052.png)


![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)